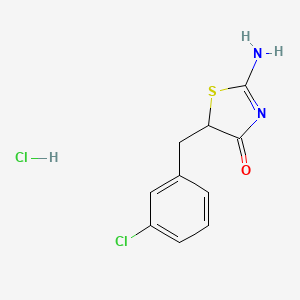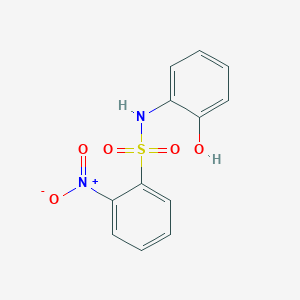![molecular formula C19H27NO9 B3823592 6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranose](/img/structure/B3823592.png)
6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranose
Übersicht
Beschreibung
6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranose, also known as Val-Cit-PAB-hexose, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used as a linker in drug conjugates, which are used to deliver drugs to specific targets in the body. In
Wirkmechanismus
The mechanism of action of 6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranosehexose involves the binding of the compound to specific receptors on the surface of cancer cells. This binding triggers the internalization of the drug conjugate into the cancer cell, where the drug is released and exerts its therapeutic effect. The use of 6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranosehexose as a linker allows for the selective targeting of cancer cells, while minimizing the toxicity to healthy cells.
Biochemical and Physiological Effects:
6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranosehexose has been shown to have minimal toxicity and immunogenicity, making it an ideal linker for drug conjugates. The compound is stable in the bloodstream and is rapidly cleared from the body, minimizing the risk of accumulation and toxicity. In addition, 6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranosehexose has been shown to enhance the therapeutic effect of drugs by increasing their internalization into cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranosehexose is a highly pure and stable compound that can be easily synthesized in the laboratory. Its use as a linker in drug conjugates allows for the targeted delivery of drugs to specific cells, minimizing toxicity to healthy cells. However, the use of 6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranosehexose in lab experiments can be limited by the availability of specific receptors on the surface of cancer cells. In addition, the development of drug conjugates using 6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranosehexose can be time-consuming and costly.
Zukünftige Richtungen
There are several future directions for research on 6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranosehexose. One area of focus is the development of new drug conjugates that utilize this linker to target other diseases besides cancer. Another area of research is the optimization of drug conjugates to improve their therapeutic effect and minimize toxicity. Finally, the development of new synthesis methods for 6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranosehexose could potentially improve the efficiency and cost-effectiveness of its use in drug conjugates.
Wissenschaftliche Forschungsanwendungen
6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranosehexose is widely used as a linker in drug conjugates, which are designed to deliver drugs to specific targets in the body. This compound is particularly useful in the treatment of cancer, as it allows for the targeted delivery of chemotherapy drugs to cancer cells while minimizing damage to healthy cells. 6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranosehexose has also been used in the development of vaccines and immunotherapies.
Eigenschaften
IUPAC Name |
(3,4,5,6-tetrahydroxyoxan-2-yl)methyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO9/c1-10(2)13(20-19(26)28-8-11-6-4-3-5-7-11)17(24)27-9-12-14(21)15(22)16(23)18(25)29-12/h3-7,10,12-16,18,21-23,25H,8-9H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROQZMHSBJQYJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1C(C(C(C(O1)O)O)O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(1-adamantyl)phenoxy]-N,N-diethyl-N-methylethanaminium iodide](/img/structure/B3823510.png)
![methyl 2-{[(1-oxido-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B3823516.png)
![1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone](/img/structure/B3823524.png)
![4-{3-[(1-adamantylcarbonyl)oxy]-2-hydroxypropyl}-4-methylmorpholin-4-ium iodide](/img/structure/B3823531.png)
![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3823546.png)
![ethyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate](/img/structure/B3823548.png)
![4,10-dibromotetracyclo[6.3.0.0~2,6~.0~5,9~]undecan-3-one](/img/structure/B3823553.png)


![N-[2-(1,3-diphenyl-1H-pyrazol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B3823566.png)
![4-methoxy-N-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B3823567.png)
![1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-L-prolinamide](/img/structure/B3823570.png)
![4-[(4-chlorophenyl)thio]-6-methylpyrimidine](/img/structure/B3823573.png)
![[(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B3823585.png)